molecular formula C45H76N2O15 B13827890 [(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate

[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate

Cat. No.: B13827890
M. Wt: 885.1 g/mol
InChI Key: RUZGDOQZRIXUGK-JEZODNTGSA-N
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Description

The compound “[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate” is a complex organic molecule with multiple functional groups and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The key steps typically include:

  • Formation of the oxane ring structures.
  • Introduction of the dimethylamino groups.
  • Formation of the acetate ester.
  • Stereoselective synthesis to ensure the correct configuration at each stereocenter.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles depending on the desired substitution.

    Hydrolysis: Use of acidic or basic conditions to facilitate the breaking of ester bonds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate analogs.
  • Other oxane ring-containing compounds: .

    Dimethylamino group-containing compounds: .

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer unique bioactive properties and reactivity.

Properties

Molecular Formula

C45H76N2O15

Molecular Weight

885.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)40(62-44-42(59-30(6)49)38(47(10)11)39(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)41(54-12)33(50)23-35(51)55-26(2)16-14-13-15-17-34(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,50,52-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27-,28-,29+,31+,32+,33-,34+,36+,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

RUZGDOQZRIXUGK-JEZODNTGSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)OC(=O)C)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)OC(=O)C)CC=O)C)OC4CCC(C(O4)C)N(C)C

Origin of Product

United States

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